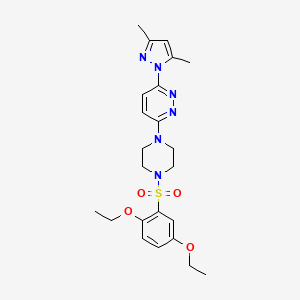

3-(4-((2,5-diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Beschreibung

This compound features a pyridazine core substituted with a piperazinyl sulfonyl group and a 3,5-dimethylpyrazolyl moiety. Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and visualization software such as ORTEP-3 or WinGX for molecular modeling .

Eigenschaften

IUPAC Name |

3-[4-(2,5-diethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O4S/c1-5-32-19-7-8-20(33-6-2)21(16-19)34(30,31)28-13-11-27(12-14-28)22-9-10-23(25-24-22)29-18(4)15-17(3)26-29/h7-10,15-16H,5-6,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESDVWVHFABCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(4-((2,5-diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Compound Overview

- Molecular Formula : C23H30N6O4S

- Molecular Weight : 486.6 g/mol

- CAS Number : 1019104-90-5

The compound belongs to the class of heterocyclic compounds, specifically pyridazines, which are known for their diverse pharmacological properties. The presence of functional groups such as piperazine and pyrazole suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Key Intermediates : The initial step often involves the reaction of a piperazine derivative with a sulfonyl chloride to introduce the sulfonyl group.

- Coupling Reactions : The introduction of the pyrazole moiety is achieved through coupling reactions, frequently facilitated by coupling agents or catalysts.

- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure.

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Interaction : The compound may inhibit or modulate enzyme activity, particularly kinases involved in cellular signaling pathways. This is supported by studies indicating that pyrazole derivatives often exhibit kinase inhibitory activity against targets such as BRAF(V600E), EGFR, and Aurora-A kinase .

- Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), influencing various physiological responses .

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that certain pyrazoles can induce cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) and can enhance the efficacy of conventional chemotherapy agents like doxorubicin .

| Cell Line | Cytotoxicity Observed | Synergistic Effect with Doxorubicin |

|---|---|---|

| MCF-7 | Moderate | Yes |

| MDA-MB-231 | High | Yes |

Antifungal and Antibacterial Activities

The compound's structural components suggest potential antifungal and antibacterial activities. Pyrazole derivatives have been documented to show effectiveness against various pathogens, indicating that this compound could be explored for similar applications .

Anti-inflammatory Properties

Pyrazoles are also recognized for their anti-inflammatory effects. Research has highlighted their ability to inhibit inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

- Antitumor Synergy : A study evaluated the combination of certain pyrazoles with doxorubicin in breast cancer cell lines. Results indicated that specific pyrazoles significantly enhanced cytotoxicity compared to doxorubicin alone, particularly in the MDA-MB-231 cell line .

- Antifungal Efficacy : Another study tested various pyrazole derivatives against common fungal pathogens and found notable antifungal activity, suggesting that this compound could be effective in treating fungal infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (pyridazine, pyridine) and substituent groups (sulfonamides, pyrazoles). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Core Heterocycle Impact :

- Pyridazine derivatives (target compound) are less common in literature compared to pyridine analogs (e.g., Compounds 8–9 ). Pyridazine’s electron-deficient nature may enhance π-stacking interactions in enzyme binding pockets, whereas pyridine derivatives prioritize hydrogen bonding via nitrogen lone pairs.

- The 3,5-dimethylpyrazole group in the target compound is structurally analogous to the pyrazolyl motifs in Compounds 8–9, suggesting shared synthetic strategies (e.g., cyclocondensation reactions ).

Sulfonyl-Piperazine vs. Triazole Substituents :

- The sulfonyl-piperazine group in the target compound likely improves pharmacokinetic properties (e.g., metabolic stability) compared to the nitro-phenyl-triazole groups in Compounds 8–9, which may confer higher reactivity but lower bioavailability .

Biological Activity Trends: While biological data for the target compound are absent in the provided evidence, structurally related pyridine-triazole hybrids (Compound 8) show preliminary anticancer activity, and pyrazolones (Compound 9) exhibit antibacterial effects .

Methodological Notes

- Crystallographic Analysis : SHELX software remains the gold standard for refining small-molecule structures, as demonstrated by its application to sulfonamide-containing compounds . ORTEP-3 and WinGX aid in visualizing steric clashes and hydrogen-bonding networks .

- Synthetic Limitations : The synthesis of pyridazine derivatives often requires stringent conditions (e.g., high-temperature cyclization), whereas pyridine analogs (e.g., Compounds 8–9) are more synthetically accessible .

Q & A

Q. What are the recommended synthetic routes for 3-(4-((2,5-diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine?

- Methodology : The synthesis of structurally related pyridazine-sulfonamide derivatives typically involves two key steps: (i) Pyridazine ring formation : Reacting hydrazine with a dicarbonyl compound (e.g., maleic anhydride derivatives) under controlled conditions to form the pyridazine core . (ii) Sulfonamide functionalization : Introducing the sulfonylpiperazine group via nucleophilic substitution with a sulfonyl chloride (e.g., 2,5-diethoxyphenylsulfonyl chloride) in the presence of a base like triethylamine .

- Validation : Monitor reaction progress using TLC and characterize intermediates via -NMR and FT-IR to confirm functional group incorporation .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and stereochemistry. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .

- Best Practices : Optimize crystal growth via vapor diffusion in solvents like DCM/hexane. Validate hydrogen bonding and π-π stacking interactions using Mercury 4.3.0 .

Q. What in vitro assays are suitable for initial biological screening (e.g., enzyme inhibition)?

- Methodology : (i) Kinase inhibition : Use fluorescence-based ADP-Glo™ assays at 10 µM–100 µM compound concentrations. (ii) Antimicrobial activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cytotoxicity via MTT assays on HEK-293 cells .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the sulfonylpiperazine moiety?

- Methodology : (i) Analog synthesis : Replace the 2,5-diethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to assess steric/electronic effects . (ii) Computational modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) to predict binding affinities. Compare with experimental IC values .

- Data Analysis : Use linear regression to correlate logP values (calculated via ChemAxon) with cellular permeability .

Q. What strategies address low solubility in pharmacokinetic studies?

- Approaches : (i) Prodrug design : Introduce ester or phosphate groups at the pyridazine N-1 position to enhance aqueous solubility . (ii) Nanoformulation : Encapsulate the compound in PLGA nanoparticles (70–100 nm) and assess release kinetics via dialysis .

- Validation : Measure solubility in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers .

Q. How to resolve contradictions in enzymatic inhibition data across studies?

- Troubleshooting : (i) Assay conditions : Ensure consistent ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 6.8) . (ii) Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify non-specific interactions .

- Statistical Framework : Apply ANOVA with post-hoc Tukey tests to compare IC values across experimental replicates .

Methodological Considerations

Q. What computational tools predict metabolic stability of this compound?

Q. How to design a robust SAR study integrating synthetic and computational data?

- Workflow : (i) Library design : Generate 20–30 analogs with systematic substituent variations (e.g., piperazine ring size, sulfonylaryl groups) . (ii) Data integration : Use KNIME or Python (RDKit/Pandas) to merge synthetic yields, docking scores, and bioassay results into a unified dataset .

- Visualization : Create heatmaps (Heatmapper) to highlight substituent clusters with optimal bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.